molecular formula C12H16N2O3S B2363592 N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034495-83-3

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2363592
M. Wt: 268.33
InChI Key: UNIYRJVTYHVDBS-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (MM-102) is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is a key signaling pathway involved in the growth and survival of cancer cells. The purpose of

Scientific Research Applications

Nicotinamide N-Methyltransferase (NNMT) in Cancer Research

Nicotinamide N-methyltransferase (NNMT) is significantly overexpressed in various human cancers, impacting tumorigenesis through mechanisms that are still being uncovered. Research indicates that NNMT disrupts the methylation potential in cancer cells by consuming methyl units from S-adenosyl methionine, leading to the creation of 1-methylnicotinamide. This process results in altered epigenetic states characterized by hypomethylated histones and cancer-related proteins, alongside heightened expression of pro-tumorigenic gene products. These insights suggest a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting NNMT as a potential target for cancer therapy (Ulanovskaya et al., 2013).

Metabolic Regulation and Obesity

NNMT plays a role in metabolic regulation beyond its function in cancer. Studies have shown that NNMT expression and the levels of its metabolic product, 1-methylnicotinamide, are associated with obesity and type-2 diabetes. This association is seen in the enzyme's activity in adipose tissue, suggesting its involvement in metabolic disorders. Inhibiting NNMT has been proposed as a strategy to reduce metabolic disease risk, as demonstrated by small molecule inhibitors that can lead to insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).

NNMT in Metabolic Pathways Regulation

Research highlights the role of NNMT in regulating hepatic nutrient metabolism through mechanisms such as stabilizing sirtuin 1 protein. This regulatory pathway suggests that NNMT and its products could influence various metabolic processes, offering potential avenues for therapeutic intervention in metabolic diseases (Hong et al., 2015).

Synthesis and Biological Activity of Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives, including those with substitutions at the 6-position, has been explored for their potential biological activities, such as anticancer and herbicidal effects. These studies contribute to the development of new therapeutic agents and agricultural chemicals based on nicotinamide's structural framework (Ross, 1967).

properties

IUPAC Name

N-methoxy-N-methyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-14(16-2)12(15)9-3-4-11(13-7-9)17-10-5-6-18-8-10/h3-4,7,10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIYRJVTYHVDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OC2CCSC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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